4H-Imidazol-4-one, 1,1'-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple imidazole rings and a tetraazatetradecane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated imidazole compounds .
Wissenschaftliche Forschungsanwendungen
4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a single imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
Histidine: An amino acid with an imidazole side chain
Uniqueness
4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] is unique due to its complex structure, which includes multiple imidazole rings and a tetraazatetradecane backbone.
Eigenschaften
CAS-Nummer |
98690-30-3 |
---|---|
Molekularformel |
C16H32N10O2 |
Molekulargewicht |
396.49 g/mol |
IUPAC-Name |
2-amino-3-[2-[2-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C16H32N10O2/c17-15-23-13(27)11-25(15)9-7-21-5-3-19-1-2-20-4-6-22-8-10-26-12-14(28)24-16(26)18/h19-22H,1-12H2,(H2,17,23,27)(H2,18,24,28) |
InChI-Schlüssel |
UVNLGFOAKXHMDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=N)N1CCNCCNCCNCCNCCN2CC(=O)N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.